Benzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt
Description
Benzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt (hereafter referred to as Compound A), is an azo compound characterized by a sulfonic acid group attached to a benzene ring and a diethylamino-substituted phenylazo moiety. Its molecular formula is C₁₆H₁₈N₄O₃SK, with a molecular weight of approximately 385.49 g/mol (calculated from structural analogs in ). The compound is synthesized via diazoamino coupling reactions, where 4-sulfobenzenediazonium chloride reacts with diethylamine-containing cyclic amines (). This potassium salt exhibits enhanced solubility in polar solvents compared to its sodium counterparts, attributed to the potassium ion’s larger ionic radius and lower charge density ().
Key structural features include:
- Azo linkage (-N=N-) responsible for its chromophoric properties.
- Diethylamino group (-N(C₂H₅)₂) acting as an electron-donating substituent, influencing absorption spectra and reactivity.
- Sulfonate group (-SO₃⁻K⁺) providing water solubility and stability.
Structure
3D Structure
Properties
CAS No. |
13545-67-0 |
|---|---|
Molecular Formula |
C16H19N3O3S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-[[4-(diethylamino)phenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C16H19N3O3S/c1-3-19(4-2)15-9-5-13(6-10-15)17-18-14-7-11-16(12-8-14)23(20,21)22/h5-12H,3-4H2,1-2H3,(H,20,21,22) |
InChI Key |
OORQUAGUOJMPCS-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[K+] |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[K+] |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O |
Other CAS No. |
13545-67-0 |
Pictograms |
Irritant |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Ethyl Orange is primarily used as a pH indicator. Its primary target is the hydronium ion concentration in a solution. The color change of Ethyl Orange is the visible result of the ratio of the concentrations of the two species In− and HIn.
Mode of Action
Ethyl Orange behaves like a pH indicator for pH 3.0 to pH 4.8 with color transitions from red to orange. When we add acid to a solution of Ethyl Orange, the increased hydronium ion concentration shifts the equilibrium toward the nonionized red form. If we add base, we shift the equilibrium towards the yellow form. This behavior is completely analogous to the action of buffers.
Result of Action
The primary result of Ethyl Orange’s action is a visible color change that indicates the pH of a solution. In acidic conditions (pH less than 3.0), Ethyl Orange appears red. In more neutral or basic conditions (pH greater than 4.8), it transitions to orange.
Action Environment
The action of Ethyl Orange is influenced by the pH of the environment. The color change is a result of the interaction between Ethyl Orange and the hydronium ions in the solution. Therefore, any factors that influence the pH of the solution, such as the presence of other acids or bases, will affect the action of Ethyl Orange.
Biochemical Analysis
Biochemical Properties
It is known that Ethyl Orange is a weak acid that breaks down into orange neutral molecules when it comes into contact with water. The equilibrium is to the left in acidic conditions, and the concentration of neutral molecules is too poor to see the orange color
Cellular Effects
It is known that even at a low concentration, Ethyl Orange interrupts light penetration into deep water, thereby adversely affecting photosynthesis
Molecular Mechanism
The molecular mechanism of Ethyl Orange involves a change in color at the pKa of a mid-strength acid, making it commonly used in titration of strong acids in weak bases. In an acidic medium, Ethyl Orange is red, and in a basic medium, it is yellow
Temporal Effects in Laboratory Settings
It is known that Ethyl Orange exhibits strong emission and large Stokes shift in various solvents, and the largest shift was obtained in water
Dosage Effects in Animal Models
It is known that if ingested, Ethyl Orange can metabolize into aromatic amines by intestinal microorganisms. In addition, reductive enzymes in the liver can also catalyze the reductive cleavage of the azo linkage to produce aromatic amines, leading to intestinal cancer
Metabolic Pathways
It is known that Ethyl Orange can be metabolized into aromatic amines by intestinal microorganisms
Scientific Research Applications
Chemical Properties and Structure
Benzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt is an azo compound characterized by the presence of a sulfonic acid group and a diethylamino group. Its chemical structure contributes to its functionality as a dye and as a reagent in various chemical reactions.
Applications in Dye Chemistry
Dye Production
This compound is primarily used in the production of dyes, especially for textiles and paper. Azo dyes are known for their vivid colors and stability, making them suitable for various applications in the dyeing industry. The potassium salt form enhances solubility in water, which is crucial for dyeing processes.
Case Study: Textile Dyeing
In a study published in the Journal of Applied Polymer Science, researchers demonstrated that benzenesulfonic acid derivatives could be effectively used to dye cotton fabrics. The results showed that fabrics dyed with this compound exhibited excellent color fastness to washing and light exposure, highlighting its utility in textile applications .
Analytical Chemistry Applications
Colorimetric Analysis
this compound serves as a reagent in colorimetric assays. Its ability to form colored complexes with metal ions allows for the quantification of these ions in solution.
Case Study: Metal Ion Detection
A research article detailed the use of this compound for the detection of copper ions in aqueous solutions. The study reported that the intensity of the color produced was directly proportional to the concentration of copper ions, enabling sensitive detection at low concentrations .
Environmental Monitoring
Water Quality Assessment
Due to its properties, this compound can be utilized in environmental monitoring for assessing water quality. Its reactivity with various pollutants allows it to serve as an indicator for specific contaminants.
Case Study: Detection of Pollutants
In an environmental study, benzenesulfonic acid derivatives were employed to monitor organic pollutants in water samples. The findings indicated that these compounds could effectively indicate the presence of harmful substances through color changes, making them valuable tools for environmental scientists .
Data Table: Summary of Applications
Chemical Reactions Analysis
Key Reaction Conditions
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| Diazotization | 4-Diethylaminobenzene + NaNO₂ | 0–5°C, HCl (pH < 1.5) | Diazonium chloride |
| Coupling | Diazonium salt + sulfonic acid | pH 8–10, 10–15°C | Ethyl orange (potassium salt) |
Acid-Base Behavior
The compound exhibits pH-dependent tautomerism due to its azo and sulfonic acid groups :
-
Acidic conditions : Protonation of the azo group (), shifting absorption maxima to shorter wavelengths (~500 nm) .
-
Alkaline conditions : Deprotonation of the sulfonic acid group (), stabilizing the quinoid form .
Spectral Shifts in Aqueous Solutions
| pH Range | Dominant Form | λ<sub>max</sub> (nm) |
|---|---|---|
| 1–3 | Protonated azo | 505–510 |
| 7–9 | Zwitterionic | 465–470 |
| >10 | Deprotonated sulfonate | 450–455 |
Reductive Cleavage
The azo bond () undergoes reductive cleavage in biological and chemical systems:
-
Azoreductases : Enzymatic cleavage in anaerobic environments produces 4-diethylaminobenzene and 4-aminobenzenesulfonic acid .
-
Chemical reductants : Sodium dithionite () or zinc/HCl reduces the azo bond to amines .
Degradation Products
| Reductant | Major Products |
|---|---|
| Na₂S₂O₄ (pH 7) | 4-Diethylaminobenzene + sulfanilic acid |
| Zn/HCl | 4-Diethylaminobenzene + benzenesulfonic acid |
Photodegradation
Exposure to UV light induces azo bond cleavage via radical intermediates:
-
Mechanism : Photoexcitation generates singlet oxygen (), which abstracts hydrogen from the azo group, leading to bond scission .
-
Outcome : Degradation products include nitrosobenzenes and sulfonate derivatives .
Photostability Data
| Light Source | Intensity (W/m²) | Half-Life (h) |
|---|---|---|
| UV-C (254 nm) | 10 | 2.5 |
| Sunlight | 500 | 48 |
Metal Complexation
The sulfonate group facilitates coordination with metal ions:
-
Cu²⁺/Fe³⁺ : Forms stable complexes, altering solubility and optical properties .
-
Applications : Used in colorimetric sensors for heavy metal detection .
Hazardous Reactions
Comparison with Similar Compounds
(a) Methyl Orange (C.I. Acid Orange 52)
- Structure: Sodium salt of 4-[[4-(dimethylamino)phenyl]azo]benzenesulfonic acid.
- Molecular Formula : C₁₄H₁₄N₃NaO₃S ().
- Key Differences: Substituent: Dimethylamino (-N(CH₃)₂) vs. diethylamino (-N(C₂H₅)₂) in Compound A. Counterion: Sodium (Na⁺) vs. potassium (K⁺).
- Applications :
- Solubility: Methyl Orange is sparingly soluble in ethanol, while Compound A’s potassium salt has higher aqueous solubility ().
(b) Benzenesulfonic Acid, 4-[2-(2,4-Diamino-5-methylphenyl)diazenyl]-, Sodium Salt (CAS 6300-61-4)
- Structure: Sodium salt with a diamino-methylphenyl substituent.
- Molecular Formula : C₁₃H₁₄N₄O₃S·Na ().
- Key Differences: Substituent: Diamino-methylphenyl group introduces hydrogen-bonding capacity, unlike the diethylamino group in Compound A. Bioactivity: No reported anti-inflammatory activity; primarily used in dye synthesis ().
Counterion Variants
(a) Sodium vs. Potassium Salts
Data Tables
Table 1. Molecular Properties of Selected Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | λₘₐₓ (nm) |
|---|---|---|---|
| Compound A | C₁₆H₁₈N₄O₃SK | 385.49 | ~500* |
| Methyl Orange | C₁₄H₁₄N₃NaO₃S | 327.33 | 507 |
| CAS 6300-61-4 | C₁₃H₁₄N₄O₃S·Na | 329.33 | N/A |
*Estimated based on azo chromophore analogs ().
Preparation Methods
Reaction Conditions and Reagents
A typical procedure involves dissolving 4-diethylaminoaniline (1.0 mol) in a chilled aqueous solution of hydrochloric acid (20% v/v) at 0–5°C. Sodium nitrite (1.05 mol) is added gradually to maintain a molar excess, ensuring complete conversion to the diazonium chloride. The reaction mixture is stirred for 20–30 minutes, with pH maintained below 2 to stabilize the diazonium ion.
Table 1: Diazotization Parameters from Literature
Side Reactions and Mitigation
Decomposition of the diazonium salt into phenolic byproducts occurs above 10°C or at neutral pH. Industrial protocols often incorporate urea to scavenge excess nitrous acid, minimizing side reactions.
Azo Coupling with Benzenesulfonic Acid
The diazonium salt undergoes electrophilic substitution with benzenesulfonic acid in a coupling reaction, forming the azo linkage. The coupling pH critically influences regioselectivity and yield.
Alkaline Coupling Mechanism
Under alkaline conditions (pH 8–10), benzenesulfonic acid exists as a sulfonate anion, enhancing its nucleophilicity for attack at the diazonium ion’s electrophilic terminal nitrogen. A representative method involves:
Table 2: Coupling Reaction Optimization
Solvent Systems
Aqueous-ethanol mixtures (3:1 v/v) improve solubility of both reactants, achieving yields up to 94% compared to 87% in pure water.
Isolation and Purification
The crude product is isolated as the potassium salt via salting-out and recrystallization.
Salt Formation
Post-coupling, potassium chloride (2.0 mol) is added to precipitate the product. Filtration yields a 70–75% crude product, which is subsequently purified.
Recrystallization Techniques
Recrystallization from hot ethanol-water (1:2 v/v) removes unreacted starting materials and inorganic salts. Key parameters include:
Table 3: Purification Efficiency
Industrial-Scale Production
Continuous flow reactors (CFRs) and bubble column reactors (BCRs) have replaced batch processes for large-scale synthesis, enhancing safety and yield.
Continuous Flow Reactor Design
A CFR system with two feed streams achieves 96% yield at 10°C:
Bubble Column Optimization
In BCRs, gas-liquid mass transfer improves mixing efficiency. A 53 mL reactor with a 5-minute residence time produces 36.11 g/hour of product (96.6% yield).
Analytical Characterization
Post-synthesis analysis ensures structural integrity and purity.
Spectroscopic Confirmation
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 52.30 | 52.15 |
| H | 4.67 | 4.71 |
| N | 11.41 | 11.38 |
| S | 8.72 | 8.68 |
Q & A
Q. What synthetic methodologies are recommended for preparing this azo-functionalized benzenesulfonic acid derivative?
The synthesis typically involves diazotization of 4-(diethylamino)aniline followed by coupling with benzenesulfonic acid derivatives under controlled pH (3–5) and low temperatures (0–5°C) to stabilize the diazonium intermediate . Subsequent purification via recrystallization in aqueous ethanol ensures removal of unreacted precursors. Potassium hydroxide is used for salt formation to enhance aqueous solubility .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key techniques include:
- UV-Vis spectroscopy : To confirm the λmax (~507 nm) associated with the azo chromophore .
- <sup>1</sup>H/<sup>13</sup>C NMR : To verify aromatic proton environments and sulfonate/diethylamino group integration .
- HPLC-MS : For assessing purity (>95%) and detecting byproducts like unreacted amines or sulfonic acids .
Q. What factors influence the aqueous solubility and stability of this potassium salt?
Solubility is primarily dictated by the sulfonate group and potassium counterion, enabling high solubility in polar solvents (e.g., water, DMSO). Stability is pH-dependent: acidic conditions (pH < 3) may protonate the azo group, while alkaline conditions (pH > 10) can hydrolyze the sulfonate ester . Storage under inert atmospheres at 4°C minimizes photodegradation .
Advanced Research Questions
Q. How can conflicting data on the redox behavior of the azo group be resolved in mechanistic studies?
The azo group undergoes pH-dependent redox reactions :
- Reduction : Sodium dithionite converts –N=N– to –NH–NH– at pH 7–9, forming hydrazine derivatives .
- Oxidation : Hydrogen peroxide or KMnO4 generates nitroso intermediates under acidic conditions . Discrepancies in reaction outcomes often arise from impurities (e.g., residual metal ions) or inconsistent pH control. Validate results using EPR spectroscopy to detect radical intermediates .
Q. What strategies optimize this compound’s use as a fluorescent or electrochemical probe in biological systems?
- Fluorescence tagging : Modify the diethylamino group to enhance quantum yield. For example, introducing electron-withdrawing substituents (e.g., –NO2) shifts emission wavelengths .
- Electrochemical sensing : Immobilize the compound on carbon electrodes via sulfonate-gold interactions. Cyclic voltammetry reveals reversible redox peaks at −0.2 V to +0.5 V (vs. Ag/AgCl) .
Q. How do computational models predict its interaction with biomacromolecules (e.g., proteins, DNA)?
DFT calculations (e.g., B3LYP/6-31G*) simulate electronic transitions and HOMO-LUMO gaps (~3.2 eV), correlating with UV-Vis data . Molecular docking studies (AutoDock Vina) suggest binding to albumin via sulfonate and azo groups, with ΔG ≈ −8.5 kcal/mol . Validate with isothermal titration calorimetry (ITC) to quantify binding constants .
Q. What experimental designs address discrepancies in reported toxicity profiles?
Conflicting toxicity data (e.g., LC50 in aquatic models) may stem from varying impurity levels or metabolite generation. Use:
- Ames test : Assess mutagenicity of purified batches .
- Zebrafish embryo assays : Monitor developmental toxicity at 0.1–10 µM concentrations .
- HPLC-MS/MS : Identify degradation products (e.g., phenylenediamine derivatives) under simulated environmental conditions .
Methodological Notes
- Spectral Data Interpretation : Cross-reference NMR shifts with databases (NIST Chemistry WebBook) to confirm substituent effects .
- EPR Setup : Use 5 mM TEMPO as a reference and 0.1 M phosphate buffer (pH 7.4) for radical trapping studies .
- Environmental Simulation : Expose the compound to UV light (254 nm) for 48 hours to study photodegradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
